molecular formula C23H30ClNO2 B13781517 Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride CAS No. 66902-40-7

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride

Cat. No.: B13781517
CAS No.: 66902-40-7
M. Wt: 387.9 g/mol
InChI Key: ZNMHOJUTELRAGS-UHFFFAOYSA-N
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Description

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The specific pathways and targets depend on the context of its use, such as in pharmacological studies or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 1-methyl-2,2-diphenyl-ethyl ester
  • Acetic acid 2-methyl-1,2-diphenyl-butyl ester
  • Acetic acid (1,2-diphenyl-ethylcarbamoyl)-phenyl-methyl ester

Uniqueness

Acetic acid, diphenyl-, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is unique due to its specific ester structure and the presence of the piperidyl group

Properties

CAS No.

66902-40-7

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H29NO2.ClH/c1-18(17-21-15-9-10-16-24(21)2)26-23(25)22(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3;1H

InChI Key

ZNMHOJUTELRAGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC[NH+]1C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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